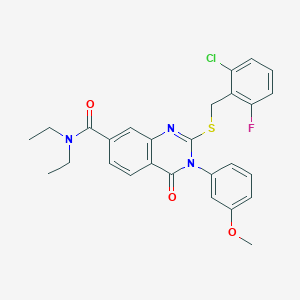

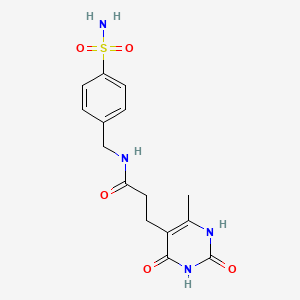

![molecular formula C10H13N3S B2504168 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine CAS No. 676546-07-9](/img/structure/B2504168.png)

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound . It has been studied as a potential inhibitor of Mycobacterium tuberculosis bd oxidase . The molecular formula is C10H13N3S and the molecular weight is 207.3.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 67-69℃ and a density of 1.205±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Research on derivatives of thieno[3,2-d]pyrimidin-4-amine, such as those reported by Atapour-Mashhad et al. (2017), has shown significant antiproliferative effects on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. Their study highlights the potential of these compounds in cancer therapy, where they induced apoptotic cell death in treated cells, demonstrating a structure, concentration, and time-dependent activation of antiproliferative activity. This suggests the relevance of thieno[3,2-d]pyrimidin derivatives in developing anticancer strategies (Atapour-Mashhad et al., 2017).

Heterocyclic Chemistry Contributions

The work of Dyachenko et al. (2020) on the synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives through one-pot condensation underlines the versatility of thieno[3,2-d]pyrimidin-4-amine derivatives in heterocyclic chemistry. Their findings contribute to the expanding library of heterocyclic compounds, which are crucial in the development of new pharmacological agents (Dyachenko et al., 2020).

Synthesis and Evaluation for Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) investigated pyrimidine linked pyrazol-3-yl amines for their insecticidal and antimicrobial potential, showcasing the broad spectrum of biological activities that thieno[3,2-d]pyrimidin-4-amine derivatives can exhibit. This highlights the compound's potential in agricultural and pharmaceutical applications as a basis for developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Anticancer Agent Analog Synthesis

Loidreau et al. (2020) explored the synthesis of thieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827, an anticancer agent. Their study provides insight into the development of novel anticancer therapies, demonstrating these derivatives' antiproliferative activity against colorectal cancer cell lines. This supports the potential of thieno[3,2-d]pyrimidin-4-amine and its derivatives in medicinal chemistry for cancer treatment (Loidreau et al., 2020).

Kinase Inhibition for Therapeutic Applications

The synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines by Deau et al. (2013) and their evaluation as inhibitors against Ser/Thr kinases such as CLK1 and DYRK1A highlights the therapeutic potential of thieno[3,2-d]pyrimidin-4-amine derivatives in treating diseases associated with dysregulated kinase activity. Their work points towards the use of these compounds in developing targeted therapies for diseases modulated by specific kinases (Deau et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

The future research directions for 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new therapeutic strategies for tuberculosis. Additionally, further studies could focus on optimizing the synthesis process and exploring other potential biological activities of this compound.

Eigenschaften

IUPAC Name |

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-6(2)13-10-9-8(11-5-12-10)7(3)4-14-9/h4-6H,1-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETYJJRSWXSKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)